6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
Descripción
Propiedades
IUPAC Name |
6-[5-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-19-6-4-3-5-14(19)16-12-18(23(22-16)27(2,24)25)13-7-8-15-17(11-13)21-10-9-20-15/h3-11,18H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBPFPYTICJCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is , with a molecular weight of approximately 382.4 g/mol . The compound features a quinoxaline ring fused with a pyrazole moiety, which is significant for its biological interactions.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor activity. They have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers. The presence of the methoxy group is believed to enhance the compound's efficacy against cancer cells by improving solubility and bioavailability .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting cell wall synthesis and leading to bacterial cell death. This activity has been observed in various studies focusing on the synthesis of pyrazole carboxamides .
Structure-Activity Relationship (SAR)
The biological activity of 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can be influenced by modifications to its structure. Key observations include:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Enhances solubility and bioavailability |
| Methylsulfonyl Substitution | Improves interaction with molecular targets |
| Quinoxaline Ring | Essential for antitumor activity through inhibition of specific kinases |
Case Studies
- Antitumor Efficacy : In a study assessing various pyrazole derivatives against cancer cell lines, 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline showed IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent cytotoxicity .
- Anti-inflammatory Activity : A comparative study evaluated the anti-inflammatory effects of several pyrazole compounds. The tested compound displayed significant inhibition of inflammatory markers in animal models, paralleling results from established anti-inflammatory agents .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have highlighted the potential of quinoxaline derivatives, including 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, as antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Case Study: Antibacterial Efficacy
In one study, derivatives were synthesized and screened for their antibacterial properties. Compounds similar to the target molecule showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting that modifications in the quinoxaline structure can enhance antimicrobial efficacy .
Anticancer Potential
Quinoxaline derivatives are also being explored for their anticancer properties. The compound's ability to inhibit tumor cell proliferation has been documented in various studies. For instance, quinoxaline derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .
Case Study: Anticancer Activity
In a comprehensive study focusing on quinoxaline derivatives, several compounds exhibited potent activity against different cancer cell lines, leading to apoptosis and cell cycle arrest. The incorporation of specific functional groups was found to significantly enhance their anticancer activity .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, quinoxaline derivatives have shown promise in anti-inflammatory applications. Some studies suggest that these compounds can inhibit pro-inflammatory mediators such as lipoxygenase (LOX), which is crucial in inflammatory processes .
Summary of Applications
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group serves as a reactive site for nucleophilic substitution. This reaction typically occurs under basic conditions, where nucleophiles displace the sulfonyl moiety:
Example Reaction:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 hrs | Methoxy-substituted derivative | 65% | |
| Ammonia | EtOH, reflux, 24 hrs | Amine-functionalized analog | 58% |
Electrophilic Aromatic Substitution on the Quinoxaline Ring
The electron-rich quinoxaline ring undergoes electrophilic substitution, particularly at the 3- and 6-positions. Halogenation and nitration are common:
Example Reaction (Chlorination):
| Reagent | Conditions | Position Substituted | Yield | Reference |
|---|---|---|---|---|
| Cl₂/FeCl₃ | DCM, 0°C, 2 hrs | C3 | 72% | |
| HNO₃/H₂SO₄ | 0°C → RT, 4 hrs | C6 | 68% |
Oxidation and Reduction Reactions
The 4,5-dihydropyrazole ring is susceptible to redox transformations:
Oxidation
Controlled oxidation converts the dihydropyrazole to a fully aromatic pyrazole:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 50°C, 6 hrs | Aromatic pyrazole derivative | 85% | |
| DDQ | DCM, RT, 12 hrs | Dehydrogenated product | 78% |
Reduction
The sulfonyl group can be reduced to a thioether:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 8 hrs | Methylthio derivative | 62% |
Ring-Opening Reactions
Under acidic conditions, the dihydropyrazole ring undergoes cleavage:
Example Reaction:
| Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl | EtOH, reflux, 5 hrs | Hydrazine-linked quinoxaline | 55% |
Cross-Coupling Reactions
Functionalization via palladium-catalyzed couplings introduces aryl/alkyl groups:
Suzuki-Miyaura Coupling:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DME, 80°C, 12 hrs | 3-Arylquinoxaline | 70% |
Synthetic Optimization
Microwave-assisted synthesis significantly enhances reaction efficiency:
| Method | Time | Yield | Purity | Reference |
|---|---|---|---|---|
| Traditional | 24 hrs | 65% | 95% | |
| Microwave | 2 hrs | 82% | 98% |
Stability Under Reaction Conditions
The compound’s stability varies with pH and temperature:
| Condition | Degradation Observed | Half-Life | Reference |
|---|---|---|---|
| pH < 2 | Ring-opening | 30 min | |
| pH 7–9 | Stable | >48 hrs | |
| 100°C, air | Oxidation | 6 hrs |
Q & A
Q. What are the established synthetic routes for 6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline?
The compound can be synthesized via condensation reactions between quinoxaline derivatives and pyrazole precursors. For example:
- Stepwise condensation : React quinoxaline with 3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-amine in DMSO using triethylamine as a base (room temperature, 12–24 hours) .
- Cyclization : Use POCl₃ or similar agents to cyclize intermediates under reflux conditions (e.g., 120°C for 6 hours) . Key precursors include 2-methoxyphenyl-substituted pyrazoles, synthesized via Mannich reactions or reductive amination .
Q. How can the structural integrity of this compound be validated?
Employ a combination of spectroscopic and crystallographic methods:
- Single-crystal X-ray diffraction (XRD) : Resolve bond angles and dihedral angles (e.g., C–C bond lengths: 1.35–1.48 Å) to confirm the pyrazole-quinoxaline fusion .
- NMR spectroscopy : Analyze ¹H and ¹³C shifts to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, methylsulfonyl at δ 3.1–3.3 ppm) .
- Mass spectrometry : Characterize fragmentation patterns (e.g., loss of SO₂CH₃ group at m/z 96) .
Q. What computational tools aid in designing reactions for this compound?
ICReDD’s quantum chemical reaction path search methods can predict optimal conditions (e.g., solvent selection, temperature) by simulating transition states and intermediates. For example:
- Use density functional theory (DFT) to model the energy profile of pyrazole-quinoxaline coupling .
- Apply machine learning to prioritize reaction parameters (e.g., base strength, solvent polarity) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
Adopt statistical design of experiments (DoE) :
- Factorial design : Test variables like temperature (80–140°C), catalyst loading (0.1–1.0 eq), and solvent (DMSO vs. DMF) to identify critical factors .
- Response surface methodology (RSM) : Optimize multi-step reactions (e.g., cyclization + sulfonylation) by modeling interactions between variables . Example: A 25% increase in yield was achieved by fixing DMSO as the solvent and triethylamine at 1.5 eq .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. MCF-7) and incubation time (24–72 hours) .
- Molecular docking : Reconcile discrepancies by simulating binding modes with target proteins (e.g., tyrosine kinases or tubulin). For instance, the methylsulfonyl group may enhance hydrophobic interactions in certain conformers .
Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?
- In silico ADMET prediction : Calculate LogP (e.g., 2.8–3.5) and polar surface area (PSA, ~90 Ų) to assess membrane permeability .
- Metabolic stability assays : Incubate with liver microsomes to track sulfonamide oxidation or glucuronidation .
- Comparative studies : Synthesize analogs without the sulfonyl group to isolate its effect on solubility and half-life .
Q. What mechanistic insights explain the compound’s anti-proliferative activity?
- Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Apoptosis pathway analysis : Measure caspase-3/7 activation via luminescent assays in treated cell lines .
- ROS generation studies : Use DCFH-DA probes to quantify oxidative stress induction .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
